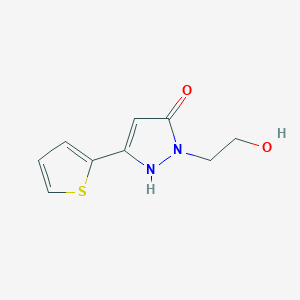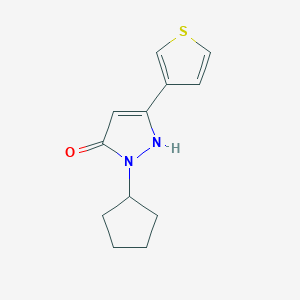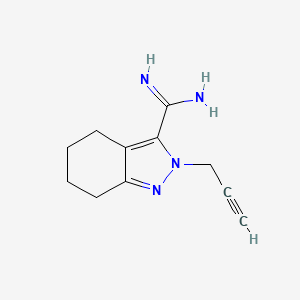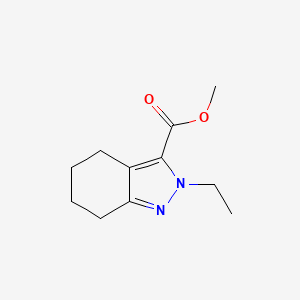![molecular formula C11H18N4O B1484098 2-[1-(6-Aminopyridazin-3-yl)piperidin-4-yl]ethan-1-ol CAS No. 2029510-20-9](/img/structure/B1484098.png)
2-[1-(6-Aminopyridazin-3-yl)piperidin-4-yl]ethan-1-ol
Übersicht
Beschreibung
2-[1-(6-Aminopyridazin-3-yl)piperidin-4-yl]ethan-1-ol, also known as 2-AP, is a synthetic piperidine compound with a variety of applications in the laboratory. It is a colorless liquid that is soluble in water and has a low boiling point. 2-AP has been used as a reagent in organic synthesis, as a catalyst in the synthesis of organic compounds, and as a component in various biochemical assays. It has also been used as a fluorescent probe in the study of membrane proteins.
Wissenschaftliche Forschungsanwendungen
Antitumoraktivität
Piperidinderivate wurden auf ihr Potenzial als Antitumormittel untersucht. Das Vorhandensein des Piperidinrings ist entscheidend für die Struktur-Wirkungs-Beziehung und beeinflusst die Zytotoxizität gegen Krebszellen. Modifikationen am Piperidinrest, wie z. B. die Addition von Halogen-, Carboxyl-, Nitro- oder Methylgruppen, können diese Aktivität verstärken .
Antibakterielle und Antimykotische Eigenschaften
Verbindungen mit einer Piperidinstruktur haben sich als antibakterielle und antimykotische Mittel bewährt. Die strukturelle Flexibilität von Piperidin ermöglicht die Entwicklung neuer Derivate mit potentiellem Einsatz bei der Behandlung von Infektionskrankheiten .
Antivirene Anwendungen
Piperidinderivate, einschließlich derer, die der vorliegenden Verbindung ähneln, wurden bei der Entwicklung von antiviralen Medikamenten eingesetzt. So wurden beispielsweise neuartige Adamantan-substituierte Piperidinanaloga synthetisiert und gegen Rimantadine-resistente Stämme von Influenza A getestet, wobei vielversprechende Ergebnisse erzielt wurden .
Analgetische und Entzündungshemmende Anwendungen
Die analgetischen und entzündungshemmenden Eigenschaften von Piperidinderivaten machen sie zu Kandidaten für die Entwicklung neuer Schmerzmittel. Diese Verbindungen können mit verschiedenen biologischen Zielstrukturen interagieren, um Schmerzen und Entzündungen zu modulieren .
Antihypertensive Effekte
Piperidinderivate können antihypertensive Wirkungen zeigen, die bei der Behandlung von Bluthochdruck von Vorteil sind. Die Modifikation des Piperidinkerns kann zu Verbindungen mit verbessertem Wirksamkeits- und Sicherheitsprofil führen .
Neuroprotektives und Anti-Alzheimer-Potenzial
Forschungen haben gezeigt, dass Piperidinderivate neuroprotektive Wirkungen haben können und bei der Behandlung neurodegenerativer Erkrankungen wie Alzheimer eingesetzt werden könnten. Insbesondere der Aminopyridazinrest könnte mit biologischen Zielstrukturen interagieren, die an diesen Erkrankungen beteiligt sind .
Wirkmechanismus
Target of Action
Similar compounds have been reported to act as inhibitors of glutaminase 1 . Glutaminase 1 is an enzyme that plays a crucial role in cellular metabolism and has been implicated in various diseases, including cancer .
Mode of Action
Similar compounds have been reported to inhibit the activity of their target enzymes, thereby disrupting the normal metabolic processes of the cell .
Biochemical Pathways
Inhibition of glutaminase 1 would disrupt glutamine metabolism, which could have downstream effects on various cellular processes, including energy production and cell growth .
Result of Action
Inhibition of glutaminase 1 could potentially disrupt cellular metabolism, leading to cell death . This could explain the reported anti-tumor efficacy of similar compounds .
Biochemische Analyse
Biochemical Properties
2-[1-(6-Aminopyridazin-3-yl)piperidin-4-yl]ethan-1-ol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, piperidine derivatives, including this compound, have been shown to inhibit certain kinases, which are enzymes that play crucial roles in cell signaling pathways . The compound’s interaction with these enzymes can lead to the modulation of various biochemical processes, making it a valuable tool in biochemical research.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, piperidine derivatives have been found to exhibit antiproliferative effects on cancer cells, indicating their potential as anticancer agents . The compound’s ability to modulate gene expression and cell signaling pathways highlights its importance in cellular biology research.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound’s interaction with kinases can result in the inhibition of these enzymes, thereby affecting downstream signaling pathways . Additionally, changes in gene expression induced by the compound can further modulate cellular functions, making it a versatile tool in molecular biology.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound is relatively stable, but it can degrade under certain conditions . Long-term exposure to the compound has been observed to have sustained effects on cellular functions, including prolonged inhibition of specific enzymes and persistent changes in gene expression
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been found to exhibit therapeutic effects, such as inhibition of tumor growth in cancer models . At higher doses, toxic or adverse effects have been observed, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects are essential for determining the compound’s safety and efficacy in preclinical studies.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound’s effects on metabolic flux and metabolite levels have been studied, revealing its potential to modulate metabolic pathways in cells . Understanding these pathways is crucial for optimizing the compound’s use in therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments . The compound’s distribution patterns are important for understanding its pharmacokinetics and optimizing its therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function . The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is essential for elucidating its mechanisms of action and optimizing its use in research and therapeutic applications.
Eigenschaften
IUPAC Name |
2-[1-(6-aminopyridazin-3-yl)piperidin-4-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O/c12-10-1-2-11(14-13-10)15-6-3-9(4-7-15)5-8-16/h1-2,9,16H,3-8H2,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFCUMWHWIJGIMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCO)C2=NN=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid](/img/structure/B1484017.png)




![3-(Chloromethyl)-2-(cyclopropylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1484025.png)
![2-(2-Ethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetic acid](/img/structure/B1484026.png)

![3-(Chloromethyl)-2-ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1484030.png)


![3-(Chloromethyl)-2-ethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1484034.png)
![2-(Prop-2-yn-1-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonitrile](/img/structure/B1484035.png)
